4-Fluorophenyl cycloheptyl ketone
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Overview
Description
4-Fluorophenyl cycloheptyl ketone is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a cycloheptyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorophenyl cycloheptyl ketone typically involves the reaction of 4-fluorobenzoyl chloride with cycloheptanone in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the ketone. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophenyl cycloheptyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: 4-fluorobenzoic acid derivatives.
Reduction: 4-fluorophenyl cycloheptyl alcohol.
Substitution: Various substituted phenyl cycloheptyl ketones.
Scientific Research Applications
4-Fluorophenyl cycloheptyl ketone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluorophenyl cycloheptyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may modulate specific biochemical processes .
Comparison with Similar Compounds
- 4-Fluorophenyl cyclohexyl ketone
- 4-Fluorophenyl cyclopropyl ketone
- 4-Fluorophenyl cyclopentyl ketone
Comparison: 4-Fluorophenyl cycloheptyl ketone is unique due to its larger cycloheptyl ring, which may confer different steric and electronic properties compared to its smaller-ring analogs. This difference can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
cycloheptyl-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO/c15-13-9-7-12(8-10-13)14(16)11-5-3-1-2-4-6-11/h7-11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLTXOZENDVMEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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